molecular formula C21H28N4OS B2744441 N-cyclopentyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide CAS No. 689266-02-2

N-cyclopentyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

Cat. No. B2744441
CAS RN: 689266-02-2
M. Wt: 384.54
InChI Key: FKEKYVLZFZMNOL-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolinone, a type of heterocyclic compound. Quinazolinones and their derivatives have broad applications in the biological, pharmaceutical, and material fields . They are often studied for their potential antimicrobial and anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound likely includes a quinazolinone core, which is a bicyclic compound containing two nitrogen atoms . The exact structure would need to be confirmed with spectroanalytical data.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which it’s used. Quinazolinones can undergo a variety of reactions, including amination and annulation .

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. They are known to inhibit various cancer cell lines by interfering with cell signaling pathways. The specific compound could potentially be investigated for its efficacy against certain types of cancer cells, particularly those that are sensitive to quinazolinone derivatives .

Antimicrobial Properties

The antibacterial and antifungal activities of quinazolinones make them candidates for the development of new antimicrobial agents. Research could explore the effectiveness of this compound against resistant strains of bacteria and fungi, contributing to the fight against antibiotic resistance .

Enzyme Inhibition

Quinazolinones have shown inhibitory effects on various enzymes, such as acetylcholinesterase and carbonic anhydrase. These enzymes are involved in numerous physiological processes, and their inhibition can be beneficial for treating diseases like Alzheimer’s and glaucoma. The compound could be synthesized and tested for its enzyme inhibitory activity .

Antioxidant Properties

Oxidative stress is implicated in many diseases, and antioxidants are crucial in mitigating these effects. Quinazolinone derivatives can exhibit antioxidant activity, and the compound may serve as a lead compound for the development of novel antioxidants .

Anticonvulsant Effects

Some quinazolinone derivatives are known to possess anticonvulsant properties, making them useful in the treatment of epilepsy. Investigating the anticonvulsant activity of this compound could lead to the development of new medications for seizure control .

Sedative and Hypnotic Effects

Quinazolinones can also act as central nervous system depressants, providing sedative and hypnotic effects. This makes them potential candidates for the treatment of insomnia and anxiety. Research could be directed towards understanding the sedative potential of this compound .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones are well-documented. The compound could be evaluated for its ability to reduce inflammation, which is a common symptom in many chronic diseases, including arthritis and cardiovascular diseases .

Antiviral and Antitubercular Activity

Lastly, quinazolinones have been explored for their antiviral and antitubercular activities. Given the ongoing need for new treatments for viral infections and tuberculosis, this compound could be a valuable addition to the pool of molecules being screened for these activities .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a class of molecules known as quinazolines

Mode of Action

Quinazoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound would depend on its primary targets.

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to summarize the affected biochemical pathways. Quinazoline derivatives are known to affect a variety of pathways, including those involved in cell growth and apoptosis .

Future Directions

Given the wide range of biological activities exhibited by quinazolinone derivatives, this compound could be a subject of future research in drug discovery . Further studies could explore its potential antimicrobial and anticancer properties, as well as other possible uses.

properties

IUPAC Name

N-cyclopentyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c26-20(23-16-5-1-2-6-16)15-11-9-14(10-12-15)13-22-19-17-7-3-4-8-18(17)24-21(27)25-19/h3-4,7-8,14-16H,1-2,5-6,9-13H2,(H,23,26)(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEKYVLZFZMNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

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